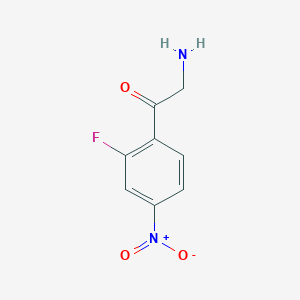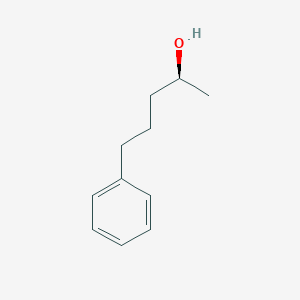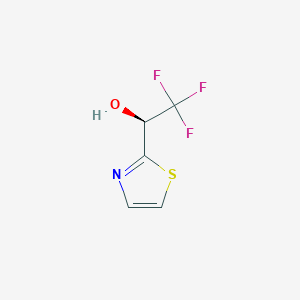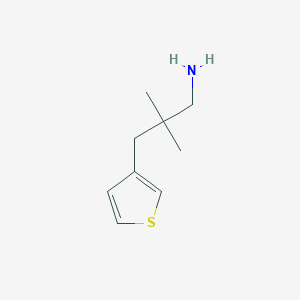
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and halogenated thiophenes.
科学研究应用
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
相似化合物的比较
Similar Compounds
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a thiophene ring and a dimethyl group, which confer distinct chemical and biological properties
属性
分子式 |
C9H15NS |
|---|---|
分子量 |
169.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7,10H2,1-2H3 |
InChI 键 |
XRLLEBXMJOSJPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CSC=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


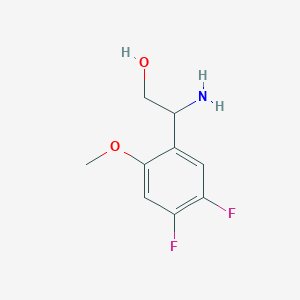
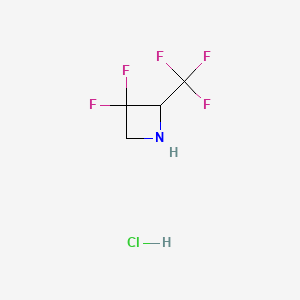
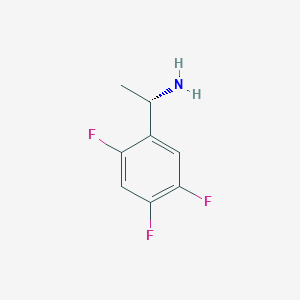
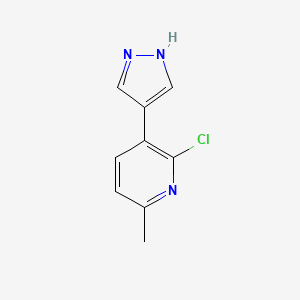
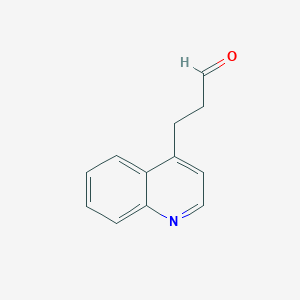
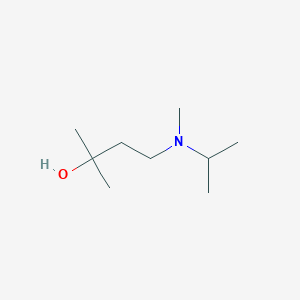
![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
